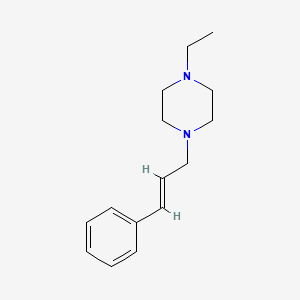
5-acetyl-2-methyl-N-2-naphthyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-2-methyl-N-2-naphthyl-3-furamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This compound has gained attention in the scientific community due to its potential application in the treatment of various neurological disorders.
Wirkmechanismus
5-acetyl-2-methyl-N-2-naphthyl-3-furamide acts as a selective agonist of mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, including glutamate and GABA. This inhibition is thought to contribute to the neuroprotective and cognitive-enhancing effects of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide.
Biochemical and Physiological Effects:
5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-acetyl-2-methyl-N-2-naphthyl-3-furamide has several advantages for lab experiments. It is highly selective for mGluR7, which allows for more precise studies of its effects. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide is its relatively short half-life, which may make it difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, 5-acetyl-2-methyl-N-2-naphthyl-3-furamide may have potential as a cognitive enhancer for the treatment of schizophrenia and depression. Further studies are needed to fully understand the biochemical and physiological effects of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide involves a multi-step process. The first step is the synthesis of 2-naphthylamine, which is then reacted with acetyl chloride to form 2-acetylnaphthalene. The next step involves the reaction of 2-acetylnaphthalene with methylmagnesium bromide to form 5-acetyl-2-methylnaphthalene. Finally, the reaction of 5-acetyl-2-methylnaphthalene with furfurylamine in the presence of trifluoroacetic acid leads to the formation of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide.
Wissenschaftliche Forschungsanwendungen
5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, 5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been shown to improve cognitive function in animal models of schizophrenia and depression.
Eigenschaften
IUPAC Name |
5-acetyl-2-methyl-N-naphthalen-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11(20)17-10-16(12(2)22-17)18(21)19-15-8-7-13-5-3-4-6-14(13)9-15/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNZRDCGSWCZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B5868142.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)
![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)


![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)



![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)